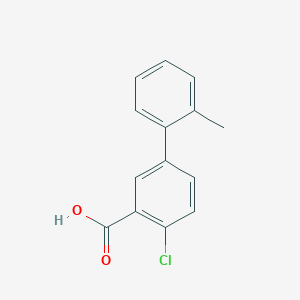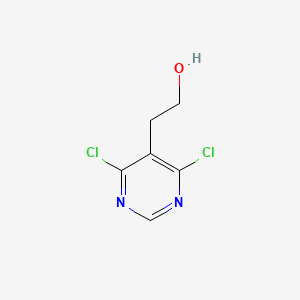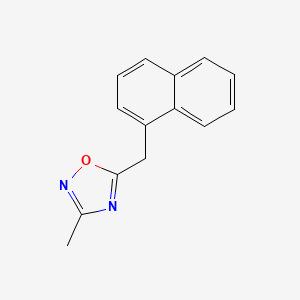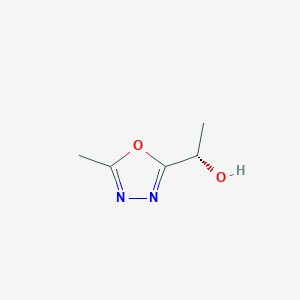
3-(Methylthio)propyl hexanoate
Overview
Description
3-(Methylthio)propyl hexanoate is an organic compound with the molecular formula C10H20O2S and a molecular weight of 204.33 . It is also known by other names such as methionyl hexanoate and hexanoic acid, 3-(methylthio)propyl ester .
Synthesis Analysis
The synthesis of 3-(Methylthio)propyl hexanoate primarily involves the reaction of 3-(Methylthio)propanol with hexanoic anhydride under suitable reaction conditions .Molecular Structure Analysis
The molecular structure of 3-(Methylthio)propyl hexanoate consists of a hexanoate (hexanoic acid) moiety and a 3-(Methylthio)propyl moiety . Esters like 3-(Methylthio)propyl hexanoate generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
As an ester, 3-(Methylthio)propyl hexanoate can participate in various chemical reactions. For instance, it has been identified as a volatile compound in the flavor profile of hot-pressed flaxseed oil processed under different roasting conditions .Physical And Chemical Properties Analysis
3-(Methylthio)propyl hexanoate is a clear colorless to pale yellow liquid with a sharp penetrating aroma with fruity undertones . It has a boiling point of 108-110°C at 0.4mm and a density of 0.97 .Scientific Research Applications
Flavor Research and Food Chemistry
3-(Methylthio)propyl hexanoate has been studied in the context of flavor research. A notable application is in the identification and synthesis of organic sulfur compounds in yellow passion fruit, contributing to its distinct flavor profile (Winter, Furrer, Willhalm, & Thommen, 1976). Additionally, research on the volatile compounds in heated fresh-cut pineapple noted the presence of ethyl 3-(methylthio)-propionate, a related compound, indicating its relevance in food processing and flavor modification (Zhang, Shen, Prinyawiwatkul, & Xu, 2012).
Forensic Science
In forensic science, 3-(Methylthio)propyl hexanoate has been explored as a potential marker in the decomposition process. A study identified a combination of compounds, including propyl hexanoate, to distinguish between human and pig remains, indicating its potential use in forensic investigations (Rosier et al., 2015).
Chemical Synthesis and Organic Chemistry
This compound plays a role in the field of organic chemistry, particularly in the synthesis of flavors and fragrances. For instance, research on the preparation of optically active flavors highlighted the synthesis of 3-methylthio hexanol and its acetate, demonstrating its application in creating aroma compounds (Tian-hui, 2010). Another study focused on the modification of the Swern oxidation process, where 6-(methylthio)hexanoic acid was used, indicating its utility in organic reactions (Liu & Vederas, 1996).
Biotechnology and Fermentation
In biotechnology, 3-(Methylthio)propyl hexanoate has been studied for its role in fermentation processes. Research on constructing a synthetic microbial community for biosynthesis of volatile sulfur compounds, like 3-(methylthio)-1-propanol, in Baijiu (a Chinese alcoholic beverage) shows its relevance in enhancing flavor features of fermented foods (Du et al., 2021).
Safety And Hazards
Future Directions
The future directions for 3-(Methylthio)propyl hexanoate could involve further exploration of its potential uses in the food and flavor industry, given its presence in certain food products like pineapple . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and safety profile.
properties
IUPAC Name |
3-methylsulfanylpropyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-7-10(11)12-8-6-9-13-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDCNAMVIRTJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238217 | |
| Record name | 3-(Methylthio)propyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propyl hexanoate | |
CAS RN |
906079-63-8 | |
| Record name | 3-(Methylthio)propyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906079638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)propyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)propyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTB5202V59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)



![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)

![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)
![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)

![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)